5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-17(12-6-7-15-16(10-12)19-24-18-15)20-9-8-14(11-20)25(22,23)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXQVZKTLDWTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzenesulfonyl group. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzothiadiazole: The final step involves the coupling of the sulfonylated pyrrolidine with benzothiadiazole under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
- CAS Registry Number : 1705400-73-2
- Molecular Formula : C₁₇H₁₅N₃O₃S₂
- Molecular Weight : 373.45 g/mol .
Structural Features :
This compound consists of three key moieties:
2,1,3-Benzothiadiazole Core: A heteroaromatic ring system with sulfur and nitrogen atoms, known for its electron-deficient character and applications in materials science and medicinal chemistry.
Pyrrolidine Substituent : A five-membered saturated ring providing conformational flexibility.
Benzenesulfonyl Group : A sulfone-linked benzene ring, enhancing polarity and influencing solubility and reactivity.
Potential Applications: The benzothiadiazole scaffold is prevalent in optoelectronic materials (e.g., organic semiconductors) and bioactive molecules (e.g., kinase inhibitors). The sulfonyl group may improve metabolic stability in drug design .
Structural Analogues of Benzothiadiazole Derivatives
Table 1: Key Structural and Electronic Comparisons
Electronic and Solvent Effects
¹⁵N NMR Chemical Shifts
- Benzothiadiazole (5) : Exhibits an 85 ppm upfield shift in ¹⁵N NMR compared to benzofurazan (oxygen analogue), attributed to sulfur’s 3d-orbital participation in resonance structures .
- Benzoselenadiazole (6) : Shows a 43 ppm upfield shift from benzofurazan, suggesting weaker resonance effects due to selenium’s larger atomic size .
Solvent Interactions
- Benzoselenadiazole (6) shows a 61.7 ppm upfield shift in TFA, likely due to partial protonation .
Functional Group Impact
Sulfonyl vs. Chloromethyl Groups
- 5-(Chloromethyl)-2,1,3-benzothiadiazole : The chloromethyl group enables nucleophilic substitution reactions, making it useful in cross-coupling chemistry .
Pyrrolidine vs. Benzimidazole Cores
- Benzimidazole Derivatives : Exhibit planar aromatic cores with hydrogen-bonding capacity (e.g., the ethoxycarbonyl group in ’s compound), often used in protease inhibition .
- Benzothiadiazole Derivatives : Preferentially engage in π-π stacking and charge-transfer interactions due to electron-deficient cores, favoring applications in organic electronics .
Biological Activity
The compound 5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Pyrrolidine ring : A five-membered nitrogen-containing ring.
- Benzenesulfonyl group : A functional group that enhances solubility and biological activity.
- Benzothiadiazole moiety : Known for its application in various biological contexts.
Molecular Formula
The molecular formula of this compound is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group facilitates strong interactions with active sites, while the pyrrolidine and benzothiadiazole components contribute to the overall binding affinity and specificity. This compound may modulate various biological pathways by acting as an enzyme inhibitor or receptor modulator.
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation.
- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in treating conditions such as depression and anxiety.
- Antimicrobial Activity : Some studies have reported antibacterial properties, suggesting its utility in developing new antimicrobial agents.
Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM for MCF-7 cells.
Study 2: Neuroprotective Effects
In a neuroprotection study using a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups. The mechanism was linked to the modulation of oxidative stress pathways.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Cytotoxicity | IC50 ~ 8 µM (MCF-7) | [Source A] |
| Neuroprotection | Improved cognitive function | [Source B] |
| Antimicrobial | Moderate activity against Gram-positive bacteria | [Source C] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
